N-butyl-N'-(3-chloro-2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(3-chloro-2-methylphenyl)oxamide is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry in Agricultural Chemistry
The photochemistry of organophosphorus herbicides, such as butamifos, highlights the potential for N-butyl-N'-(3-chloro-2-methylphenyl)oxamide analogs in agricultural chemistry. These compounds can undergo photoinduced intramolecular oxygen transfer, leading to various degradation products, which could be harnessed for targeted pest control strategies without accumulating harmful residues in the environment (Katagi, 1993).
Anticancer Activity of Copper Complexes
Research on dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands has shown promising in vitro anticancer activities. These complexes exhibit significant reactivity towards DNA and proteins, suggesting potential applications of this compound derivatives in the development of new anticancer agents (Zheng et al., 2015).
Intramolecular Hydrogen Bonding
The study of oxamide derivatives, including structures similar to this compound, has revealed their stabilization through intramolecular hydrogen bonding. This property could be exploited in designing new materials with specific mechanical or chemical properties, such as increased stability or targeted reactivity (Martínez-Martínez et al., 1998).
Neuroinflammation Imaging
The development of radioligands like 11C-ER176, analogous to this compound, for PET imaging of the 18-kDa translocator protein, provides insights into neuroinflammation. This application is crucial for advancing our understanding of various neurological conditions and developing targeted therapies (Ikawa et al., 2017).
Fluorescent Chemosensors
This compound derivatives can act as fluorescent chemosensors for metal ions. Their specificity and sensitivity towards particular ions, such as Cu(II), could be harnessed in environmental monitoring, detecting metal ion pollutants in water sources or soil (Xu, Qian, & Cui, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that similar compounds have been observed to interact with their targets via electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Reactions at the benzylic position, such as those involving 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance stabilised carbocation .
Result of Action
Similar compounds have been observed to have diverse biological activities, suggesting that this compound may also have a range of effects .
Properties
IUPAC Name |
N-butyl-N'-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-4-8-15-12(17)13(18)16-11-7-5-6-10(14)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAMXSXOBXCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.